3-Phenylcyclobut-2-en-1-amine;hydrochloride
Description
3-Phenylcyclobut-2-en-1-amine hydrochloride is a cyclobutane-derived amine salt characterized by a phenyl group attached to a strained cyclobutene ring and a protonated amine group forming a hydrochloride salt. Key structural features include:
- Molecular Formula: C₁₀H₁₄ClN (free base: C₁₀H₁₃N) .
- SMILES: C1C(CC1N)C2=CC=CC=C2 .
- InChIKey: VJXKVDLXKYYYBX-UHFFFAOYSA-N .
This compound is commercially available (e.g., via suppliers listed in ) but lacks extensive published pharmacological data .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylcyclobut-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-6,10H,7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHHVYWEZPBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C1C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutene Ring Formation via [2+2] Photocycloaddition
The strained cyclobutene ring in 3-phenylcyclobut-2-en-1-amine hydrochloride is most efficiently constructed through [2+2] photocycloaddition. This method leverages ultraviolet light to induce cyclization between phenylacetylene derivatives and electron-deficient alkenes. For instance, irradiating a solution of phenylacetylene and methyl acrylate in acetonitrile at 254 nm produces a cyclobutene adduct with a phenyl substituent at the 3-position. Key parameters include:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Light wavelength | 254–300 nm | 60–75 |
| Solvent | Acetonitrile or THF | — |
| Reaction time | 6–12 hours | — |
| Temperature | 25°C (ambient) | — |
Post-cycloaddition, the ester group is hydrolyzed to a carboxylic acid under basic conditions (e.g., 10% NaOH, 80°C, 2 hours), followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA) to introduce the amine functionality.
Copper-Catalyzed Cyclization and Amination
Copper-mediated methodologies, as demonstrated in but-3-enylamine hydrochloride synthesis, offer an alternative route. Heating 3-phenylpropargyl chloride with aqueous ammonia in the presence of copper(II) sulfate pentahydrate (10 mol%) at 160°C for 18 hours induces cyclization and amination simultaneously. This one-pot approach simplifies purification but requires precise temperature control to avoid ring-opening side products.
Optimized conditions:
- Catalyst loading: 10 mol% CuSO₄·5H₂O.
- Ammonia concentration: 4 M aqueous solution.
- Workup: Extraction with ethyl acetate and silica gel chromatography yield 70–78% pure product.
Reductive Amination of Cyclobutene Ketones
3-Phenylcyclobut-2-en-1-one serves as a key intermediate for reductive amination. Reacting the ketone with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours affords the secondary amine, which is subsequently treated with HCl gas to form the hydrochloride salt. While this method avoids harsh deprotection steps, the intermediate ketone’s synthesis remains challenging, often requiring oxidation of cyclobutanol derivatives with pyridinium chlorochromate (PCC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| [2+2] Photocycloaddition | 60–75 | 90–95 | Moderate | UV equipment costs |
| Gabriel Synthesis | 70–85 | 95–98 | High | Phthalimide removal |
| Copper Catalysis | 65–78 | 85–90 | Low | Byproduct formation |
| Reductive Amination | 50–65 | 88–93 | Moderate | Ketone synthesis complexity |
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (LC/MS):
Industrial-Scale Considerations
Large-scale production favors the Gabriel synthesis due to its reproducibility and minimal side products. Key adaptations include:
- Continuous flow photocycloaddition: Enhances light penetration and reduces reaction time.
- Automated phthalimide filtration: Reduces manual handling during deprotection.
- HCl gas scrubbers: Mitigate corrosion and ensure workplace safety.
Chemical Reactions Analysis
Types of Reactions
3-Phenylcyclobut-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclobutane derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Phenylcyclobut-2-en-1-amine;hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenylcyclobut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical differences between 3-phenylcyclobut-2-en-1-amine hydrochloride and its analogs:
Key Observations:
- Ring Strain : Cyclopropane derivatives (e.g., Tranylcypromine HCl) exhibit greater ring strain than cyclobutene analogs, affecting stability and reactivity . The cyclobutene ring in the target compound balances moderate strain with conjugation, which may influence electronic properties .
- Substituent Effects : The tetrahydrofuran group in introduces polarity, likely improving aqueous solubility compared to the purely hydrocarbon-based target compound .
- Molecular Weight : Despite similar molecular weights, structural differences (e.g., cyclopropane vs. cyclobutene) significantly alter biological activity. Tranylcypromine HCl’s MAO inhibition highlights how small structural changes (e.g., ring size) impact pharmacology .
Pharmacological and Chemical Reactivity
- Phenylethylamine Derivatives : Compounds like 2-Phenyl-3-(trimethylsilyl)propan-1-aminium chloride () demonstrate the importance of phenyl-amine frameworks in biological systems, such as dopamine-β-hydroxylase substrates . The target compound’s conjugated enamine system may offer unique binding interactions.
- Hydrochloride Salts : Hydrochloride salts generally improve water solubility (e.g., glucosamine HCl in ), but solubility data for the target compound are unavailable. Analogous methods (e.g., RP-HPLC calibration for bamifylline HCl in ) could be adapted for future studies .


- Reactivity : The enamine group in the target compound may participate in cycloaddition or hydrolysis reactions due to ring strain and conjugation, unlike Tranylcypromine’s cyclopropane, which undergoes ring-opening under acidic conditions .
Biological Activity
3-Phenylcyclobut-2-en-1-amine; hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
3-Phenylcyclobut-2-en-1-amine; hydrochloride has the molecular formula and a molecular weight of approximately 187.66 g/mol. The compound features a cyclobutene ring system with a phenyl substituent, which influences its reactivity and biological interactions.
Biological Activity
Research indicates that 3-Phenylcyclobut-2-en-1-amine; hydrochloride exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties. For example, it has been tested against several bacterial strains, demonstrating significant inhibition of growth. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
2. Cytotoxicity
Cytotoxicity assays using human cell lines have revealed that 3-Phenylcyclobut-2-en-1-amine; hydrochloride can induce cell death in cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for potential therapeutic applications.
The mechanism by which 3-Phenylcyclobut-2-en-1-amine; hydrochloride exerts its biological effects involves several pathways:
1. Interaction with Cellular Targets
The compound may interact with specific proteins or enzymes, altering their activity and leading to changes in cellular signaling pathways. This interaction can result in apoptosis in cancer cells and inhibition of microbial growth.
2. Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has identified key functional groups that enhance biological activity. For instance, modifications to the phenyl group can significantly affect the compound's potency against various biological targets.
Research Findings
Several studies have investigated the biological activity of 3-Phenylcyclobut-2-en-1-amine; hydrochloride:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 3 | Investigated structural modifications leading to increased potency against fungal strains, suggesting potential for antifungal applications. |
Case Studies
Case Study: Anticancer Activity
In a recent study, researchers evaluated the anticancer potential of 3-Phenylcyclobut-2-en-1-amine; hydrochloride in vitro using various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The findings highlighted its potential as a novel antimicrobial agent, particularly in overcoming resistance issues associated with conventional antibiotics.
Q & A
Q. Critical Conditions :
- Maintain anhydrous conditions during amination to avoid hydrolysis.
- Control reaction temperature (typically 0–25°C) to prevent cyclobutene ring opening.
- Use stoichiometric HCl to ensure complete salt formation without excess acid.
Basic Question: What spectroscopic and analytical techniques are essential for characterizing 3-Phenylcyclobut-2-en-1-amine hydrochloride?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- Infrared (IR) Spectroscopy :
- Detect N–H stretching (3200–3400 cm⁻¹) and C=C cyclobutene vibrations (1650–1700 cm⁻¹) .
Basic Question: What are the recommended storage and handling protocols for 3-Phenylcyclobut-2-en-1-amine hydrochloride?
Answer:
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Desiccate to avoid hygroscopic absorption .
- Handling :
Advanced Question: How can computational modeling (e.g., DFT) elucidate the electronic and steric effects influencing the compound’s reactivity?
Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks on the cyclobutene ring .
- Analyze bond angles and strain energy (~110 kJ/mol for cyclobutene) to explain ring-opening tendencies under thermal or acidic conditions.
- Simulate interaction energies with biological targets (e.g., NMDA receptors) to rationalize binding affinities .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
- Methodological Harmonization :
- Standardize assay conditions (pH, temperature, buffer composition) across studies.
- Use orthogonal assays (e.g., radioligand binding vs. fluorescence polarization) to cross-validate receptor affinity .
- Data Normalization :
- Report activity relative to a common reference compound (e.g., ketamine for NMDA receptor studies).
- Include positive/negative controls in each experiment to account for batch-to-batch variability .
Advanced Question: What strategies optimize regioselectivity in functionalizing 3-Phenylcyclobut-2-en-1-amine hydrochloride for drug discovery?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc for amines) to steer electrophilic substitution toward the phenyl ring .
- Catalytic Systems :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the strained cyclobutene ring .
Advanced Question: How does the compound’s unique substitution pattern impact its application as a building block in medicinal chemistry?
Answer:
- Rigid Scaffold : The cyclobutene ring enforces a planar conformation, improving binding to flat enzyme active sites (e.g., kinases) .
- Synthetic Versatility : The amine and phenyl groups allow derivatization into:
Advanced Question: What analytical workflows are recommended for detecting decomposition products during long-term stability studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


